1,2-Dimethoxybenzene
Overview
Description
Scientific Research Applications
1,2-Dimethoxybenzene has several applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,2-Dimethoxybenzene, also known as Veratrole, is an organic compound that primarily targets insects . It acts as an insect attractant , specifically for the nocturnal moth Hadena bicruris .
Mode of Action
It is known that veratrole is relatively electron-rich and thus readily undergoes electrophilic substitution . This suggests that it may interact with its targets (insects) through chemical reactions that involve the exchange of electrons.
Biochemical Pathways
Veratrole is naturally occurring and its biosynthesis entails the methylation of guaiacol by guaiacol O-methyltransferase . This suggests that it is involved in the biochemical pathway of guaiacol methylation.
Pharmacokinetics
It is known that veratrole can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that it may have certain pharmacokinetic properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted.
Result of Action
The primary result of Veratrole’s action is its ability to attract certain insects, such as the nocturnal moth Hadena bicruris . This suggests that it may have a role in the ecosystem as a means of influencing insect behavior.
Action Environment
It is known that veratrole is a colorless liquid with a pleasant odor and slight solubility in water . This suggests that its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of water or other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxybenzene can be synthesized through the methylation of catechol (pyrocatechol) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically proceeds under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous methylation of catechol using dimethyl sulfate in the presence of a suitable base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechol.
Electrophilic Substitution: It readily undergoes electrophilic substitution due to its electron-rich aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Catechol
Electrophilic Substitution: Halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
1,2-Dimethoxybenzene is compared with its isomers:
1,4-Dimethoxybenzene: Known as hydroquinone dimethyl ether, it has methoxy groups at the 1 and 4 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The ortho-positioning of the methoxy groups makes it more reactive towards electrophilic substitution compared to its meta and para isomers .
Similar Compounds
Properties
IUPAC Name |
1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDKAPXRBAPSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047065 | |
Record name | 1,2-Dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid or liquid; mp = 22-23 deg C; [Merck Index] Colorless liquid; mp = 22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid | |
Record name | Veratrole | |
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URL | https://haz-map.com/Agents/18629 | |
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Record name | 1,2-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1,2-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
206.00 °C. @ 760.00 mm Hg | |
Record name | 1,2-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble (in ethanol) | |
Record name | 1,2-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.082-1.086 | |
Record name | 1,2-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1257/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.47 [mmHg] | |
Record name | Veratrole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18629 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
91-16-7 | |
Record name | Veratrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Veratrole | |
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Record name | 1,2-Dimethoxybenzene | |
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Record name | Benzene, 1,2-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,2-Dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Veratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.860 | |
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Record name | VERATROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61WJZ2Q41I | |
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Record name | 1,2-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22.5 °C | |
Record name | 1,2-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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